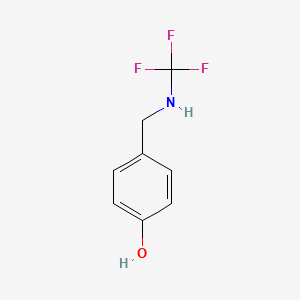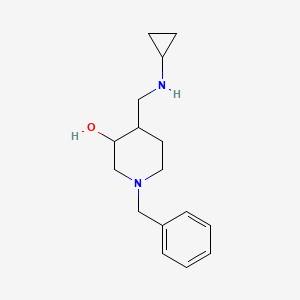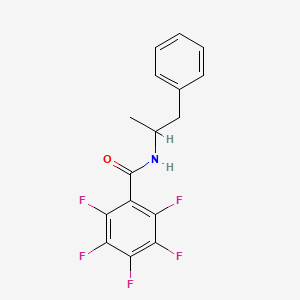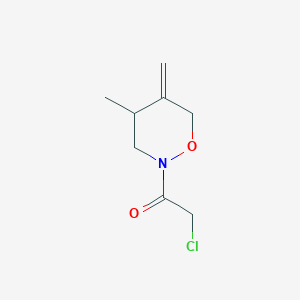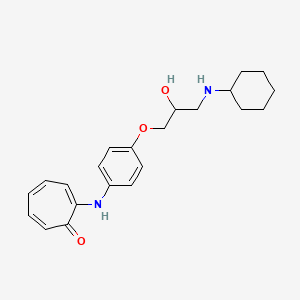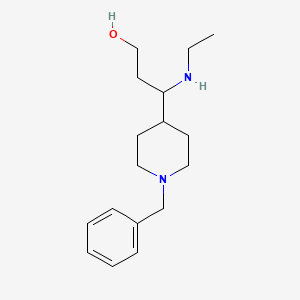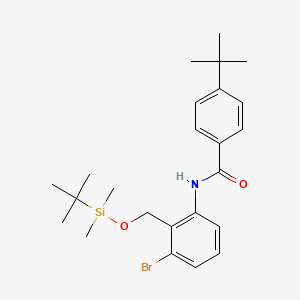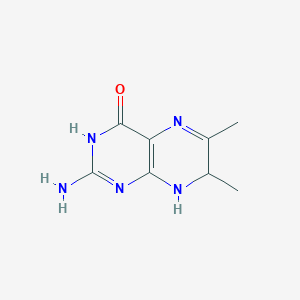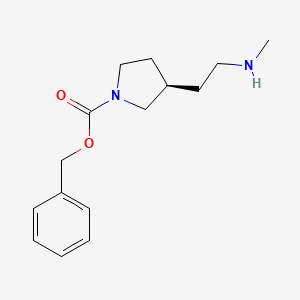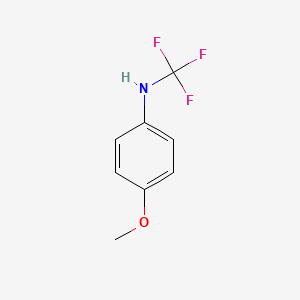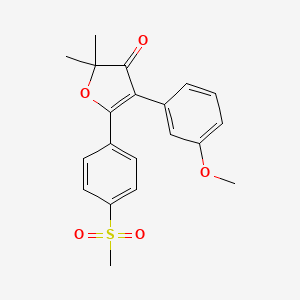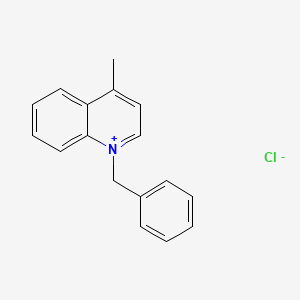
1-Benzyl-4-methylquinolinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-methylquinolinium chloride is a quaternary ammonium compound with the molecular formula C17H16ClN. It is known for its cationic surfactant properties and is used in various industrial and research applications. The compound is characterized by its stability and solubility in water, making it suitable for diverse applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methylquinolinium chloride can be synthesized through the quaternization of 4-methylquinoline with benzyl chloride. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-methylquinolinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products: The major products formed from these reactions include various quinolinium salts, amines, and substituted quinolinium derivatives .
Scientific Research Applications
1-Benzyl-4-methylquinolinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological membranes.
Medicine: Research is ongoing into its potential use as an antimicrobial agent and its effects on cellular processes.
Industry: It is used as a surfactant in various industrial processes, including emulsification and dispersion.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-methylquinolinium chloride involves its interaction with cellular membranes. As a cationic surfactant, it can disrupt membrane integrity, leading to cell lysis. This property is particularly useful in its antimicrobial applications. The compound targets the lipid bilayer of microbial cells, causing increased permeability and eventual cell death .
Comparison with Similar Compounds
Dequalinium chloride: Another quaternary ammonium compound with antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetylpyridinium chloride: Commonly used in mouthwashes and throat lozenges for its antimicrobial effects.
Uniqueness: 1-Benzyl-4-methylquinolinium chloride is unique due to its specific structure, which imparts distinct physicochemical properties. Its benzyl and methyl groups contribute to its stability and effectiveness as a surfactant and antimicrobial agent .
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique properties and diverse reactivity make it a valuable tool in scientific research and industrial processes
Properties
CAS No. |
52181-07-4 |
|---|---|
Molecular Formula |
C17H16ClN |
Molecular Weight |
269.8 g/mol |
IUPAC Name |
1-benzyl-4-methylquinolin-1-ium;chloride |
InChI |
InChI=1S/C17H16N.ClH/c1-14-11-12-18(13-15-7-3-2-4-8-15)17-10-6-5-9-16(14)17;/h2-12H,13H2,1H3;1H/q+1;/p-1 |
InChI Key |
CHVNPOOMQVUQHU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


